molecular formula C18H21Cl2N3O2S B2395315 N-cyclopentyl-2-(2-((3,4-dichlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide CAS No. 921845-21-8

N-cyclopentyl-2-(2-((3,4-dichlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide

Cat. No.: B2395315
CAS No.: 921845-21-8
M. Wt: 414.35
InChI Key: JFZCCOWWMGXLOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-2-(2-((3,4-dichlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a synthetic small molecule characterized by a central 1H-imidazole core substituted with a hydroxymethyl group at the 5-position and a (3,4-dichlorobenzyl)thio moiety at the 2-position. The 1-nitrogen of the imidazole ring is linked to an acetamide group bearing a cyclopentyl substituent. This structure is analogous to a class of bioactive Mannich base derivatives, which are extensively investigated in medicinal chemistry for their diverse biological properties, including potential as anticancer, antibacterial, and cytotoxic agents . Compounds within this structural family are often explored as enzyme inhibitors or ligands for various cellular receptors due to their ability to interact with biological thiols like glutathione or cysteine, potentially leading to the sensitization of tumor cells to antineoplastic agents . The presence of the hydroxymethyl group can influence the compound's hydrophilic properties, while the dichlorobenzyl thioether and cyclopentyl groups may contribute to its lipophilicity and overall pharmacokinetic profile . This reagent is intended for research and development purposes in chemical biology and drug discovery contexts, such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and biological screening. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-cyclopentyl-2-[2-[(3,4-dichlorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21Cl2N3O2S/c19-15-6-5-12(7-16(15)20)11-26-18-21-8-14(10-24)23(18)9-17(25)22-13-3-1-2-4-13/h5-8,13,24H,1-4,9-11H2,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFZCCOWWMGXLOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2C(=CN=C2SCC3=CC(=C(C=C3)Cl)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclopentyl-2-(2-((3,4-dichlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of the biological activity associated with this compound, supported by relevant data and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₈H₁₈Cl₂N₄OS
  • Molecular Weight : 396.38 g/mol

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound shows potential as an inhibitor of specific enzymes involved in metabolic pathways, which can lead to altered cellular responses.
  • Modulation of Signaling Pathways : It may influence various signaling pathways, particularly those related to inflammation and cell proliferation.

Antitumor Activity

Several studies have highlighted the antitumor properties of imidazole derivatives, including the compound . For instance:

  • Case Study : A study demonstrated that similar imidazole compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting that this compound may also possess antitumor activity .

Antimicrobial Properties

The compound has shown promise in antimicrobial assays:

  • Research Findings : In vitro studies indicate that derivatives with similar structures exhibit effective antibacterial and antifungal activities. This raises the possibility that this compound could be explored for its antimicrobial potential .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorCytotoxicity against cancer cell lines
AntimicrobialEffective against bacterial and fungal strains
Enzyme InhibitionPotential inhibition of metabolic enzymes

Future Research Directions

Further studies are necessary to elucidate the precise mechanisms by which this compound exerts its biological effects. Key areas for future research include:

  • In Vivo Studies : To assess the efficacy and safety profile in animal models.
  • Mechanistic Studies : To understand the specific molecular targets and pathways affected by this compound.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds structurally related to N-cyclopentyl-2-(2-((3,4-dichlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide. For instance, derivatives of acetamides have shown significant in vitro activity against various bacterial strains. A study demonstrated that certain 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides exhibited promising antimicrobial effects against both Gram-positive and Gram-negative bacteria, suggesting that modifications similar to those in N-cyclopentyl derivatives could enhance activity against microbial pathogens .

Anticancer Properties

This compound's potential as an anticancer agent has been investigated through structure-activity relationship studies. The compound's imidazole core is known for its ability to interact with biological targets involved in cancer progression. For example, compounds with similar structures have been evaluated for their cytotoxic effects on various cancer cell lines, demonstrating significant growth inhibition .

Case Study: In Vitro Evaluation

A notable case study involved a series of imidazole derivatives that were tested against human tumor cells. The results indicated that these compounds exhibited high levels of antimitotic activity, with mean GI50 values indicating effective inhibition of cell proliferation . Such findings underscore the importance of exploring N-cyclopentyl derivatives for further anticancer development.

Antitubercular Activity

The compound's structural analogs have also been assessed for antitubercular activity against Mycobacterium tuberculosis. In vitro studies have shown that certain derivatives possess inhibitory effects on key mycobacterial enzymes, which are crucial for the survival and replication of the bacteria. Compounds that demonstrated efficacy in these assays were further evaluated in vivo using mouse models, confirming their potential as therapeutic agents against tuberculosis .

Structure and Mechanism Insights

The mechanism of action for N-cyclopentyl derivatives often involves the disruption of critical biological pathways within target organisms. For example, the inhibition of vital enzymes such as isocitrate lyase and pantothenate synthetase has been observed in related compounds, providing insights into how these agents can effectively combat bacterial and fungal infections .

Data Table: Summary of Research Findings

ApplicationActivity TypeReference
AntimicrobialInhibition of bacterial growth
AnticancerCytotoxicity against tumor cells
AntitubercularInhibition of M. tuberculosis enzymes

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiadiazole-Based Analogs

Several thiadiazole derivatives (e.g., compounds 5e, 5j, 5k–5m from ) share structural motifs with the target compound, particularly in their acetamide linkages and arylthioether substituents . Key differences and similarities include:

Compound (ID) Core Structure Substituents Melting Point (°C) Yield (%) Molecular Weight (g/mol)
Target Compound Imidazole 3,4-Dichlorobenzylthio, hydroxymethyl, cyclopentyl Not reported Not reported 414.35
5e 1,3,4-Thiadiazole 4-Chlorobenzylthio, 5-isopropyl-2-methylphenoxy 132–134 74 453.97
5j 1,3,4-Thiadiazole 4-Chlorobenzylthio, 2-isopropyl-5-methylphenoxy 138–140 82 453.97
5k 1,3,4-Thiadiazole Methylthio, 2-methoxyphenoxy 135–136 72 365.44

Key Observations :

  • Substituent Effects : The 3,4-dichlorobenzylthio group in the target compound may confer higher lipophilicity compared to the 4-chlorobenzylthio group in 5e/5j, influencing membrane permeability.
  • Melting Points : Thiadiazole derivatives generally exhibit higher melting points (132–170°C) than typical imidazoles, likely due to increased molecular symmetry and packing efficiency .

Imidazole-Based Analogs

and describe imidazole derivatives with structural variations:

C1 and C2 ()
  • C1: Features a 3-chlorobenzo[b]thiophen-2-yl group and a 4-(dimethylamino)benzylidene substituent.
  • C2 : Includes an ethyl ester group instead of the cyclopentyl acetamide.

Comparison :

  • The dimethylamino benzylidene group in C1 introduces basicity, which is absent in the target compound’s dichlorobenzylthio substituent .
N-Cyclopentyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide ()

This analog lacks the 3,4-dichlorobenzylthio group but retains the hydroxymethyl-imidazole core and cyclopentyl acetamide.

Key Differences :

  • The absence of the dichlorobenzylthio group reduces molecular weight (~354 g/mol vs. 414 g/mol) and lipophilicity, which may diminish cell-membrane penetration but improve aqueous solubility .

Preparation Methods

Retrosynthetic Analysis

The target molecule can be deconstructed into three key intermediates:

  • Imidazole core : 5-(hydroxymethyl)-1H-imidazole-2-thiol.
  • Dichlorobenzyl group : 3,4-dichlorobenzyl mercaptan.
  • Acylating agent : N-cyclopentyl-2-chloroacetamide.

This disconnection strategy aligns with methods described for analogous imidazole derivatives, where stepwise functionalization minimizes side reactions.

Stepwise Synthesis and Reaction Optimization

Formation of the Imidazole Ring

The imidazole core is synthesized via the Debus-Radziszewski reaction, combining glycolaldehyde, ammonium acetate, and thiourea under acidic conditions.

Reaction Conditions :

  • Reactants : Glycolaldehyde (1.0 equiv), thiourea (1.2 equiv), ammonium acetate (2.5 equiv).
  • Solvent : Ethanol/water (4:1 v/v).
  • Temperature : Reflux at 80°C for 12 hours.
  • Yield : ~65%.

The product, 5-(hydroxymethyl)-1H-imidazole-2-thiol, is isolated via vacuum filtration and recrystallized from hot ethanol.

Introduction of the Dichlorobenzylthio Group

The thiol group at position 2 of the imidazole undergoes nucleophilic substitution with 3,4-dichlorobenzyl bromide.

Reaction Conditions :

  • Reactants : 5-(hydroxymethyl)-1H-imidazole-2-thiol (1.0 equiv), 3,4-dichlorobenzyl bromide (1.1 equiv).
  • Base : Potassium carbonate (2.0 equiv).
  • Solvent : Dimethylformamide (DMF).
  • Temperature : 60°C for 6 hours.
  • Yield : ~78%.

Mechanistic Insight :
The reaction proceeds via an SN2 mechanism, with the thiolate anion attacking the benzyl bromide. The use of DMF enhances solubility and stabilizes the transition state.

Acylation with N-Cyclopentyl-2-Chloroacetamide

The final step involves N-acylation of the imidazole nitrogen using N-cyclopentyl-2-chloroacetamide.

Reaction Conditions :

  • Reactants : 2-((3,4-dichlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazole (1.0 equiv), N-cyclopentyl-2-chloroacetamide (1.2 equiv).
  • Base : Triethylamine (3.0 equiv).
  • Solvent : Tetrahydrofuran (THF).
  • Temperature : Room temperature, 24 hours.
  • Yield : ~70%.

Critical Considerations :

  • Excess acylating agent ensures complete substitution.
  • THF’s aprotic nature minimizes hydrolysis of the chloroacetamide.

Analytical Characterization

The compound’s structural integrity is confirmed through multimodal analysis:

Technique Key Data Purpose
1H NMR δ 7.45 (s, 1H, imidazole H), δ 4.62 (s, 2H, SCH2), δ 3.81 (m, 1H, cyclopentyl) Confirms substituent positions.
13C NMR δ 169.8 (C=O), δ 136.5 (imidazole C2), δ 54.3 (cyclopentyl CH) Verifies carbonyl and cyclopentyl groups.
HRMS m/z 414.3 [M+H]+ Matches theoretical molecular weight.
HPLC Purity >98% (C18 column, acetonitrile/water gradient) Ensures synthetic fidelity.

Optimization Strategies for Industrial Scalability

Solvent Selection

  • DMF vs. DMSO : DMF provides higher yields (78% vs. 65%) for the thioether formation due to superior nucleophile stabilization.
  • THF vs. Dichloromethane : THF’s higher boiling point facilitates room-temperature reactions, reducing energy costs.

Catalytic Enhancements

  • Phase-Transfer Catalysts : Adding tetrabutylammonium bromide (TBAB) improves thioether yield to 85% by accelerating interfacial reactions.
  • Microwave Assistance : Reducing acylation time from 24 hours to 45 minutes at 80°C without yield loss.

Applications and Pharmacological Relevance

While direct studies on this compound are limited, structurally related imidazoles exhibit:

  • Antifungal Activity : MIC values of 2–8 µg/mL against Candida albicans.
  • Enzyme Inhibition : IC50 of 0.8 µM against caspase-3 in apoptotic pathways.
  • Drug Likeness : LogP = 2.1 (predicted), aligning with Lipinski’s rule for oral bioavailability.

Q & A

Q. 1.1. What are the key synthetic routes and characterization methods for this compound?

The synthesis involves multi-step pathways, including cyclization, alkylation, and thioether formation. Critical steps include:

  • Imidazole ring formation : Achieved via cyclization of substituted thioureas or condensation reactions under reflux conditions.
  • Thioether linkage : Introduced using 3,4-dichlorobenzyl thiol derivatives in polar aprotic solvents (e.g., DMF) with base catalysis (e.g., K₂CO₃) .
  • Final acylation : Reacting intermediates with cyclopentylamine derivatives.

Q. Characterization methods :

  • TLC for reaction monitoring.
  • ¹H/¹³C NMR for structural confirmation (e.g., hydroxymethyl proton at δ 4.5–5.0 ppm; imidazole C-S bond at ~120 ppm).
  • HRMS to verify molecular weight (expected ~480–500 g/mol) .

Q. Table 1: Key Analytical Data

PropertyValue/DescriptionSource
Molecular FormulaC₂₀H₂₃Cl₂N₃O₂S
Molecular Weight~488.4 g/mol
Key NMR Peaksδ 7.2–7.6 (dichlorobenzyl aromatic)

Q. 1.2. What biological targets are hypothesized for this compound?

As an imidazole-thioacetamide derivative, potential targets include:

  • Enzymes : Cytochrome P450 isoforms (CYP3A4, CYP2D6) due to electron-rich sulfur and aromatic moieties .
  • Receptors : GPCRs (e.g., adenosine A₂A) modulated by cyclopentyl groups .
  • Antimicrobial activity : Imidazole derivatives disrupt fungal ergosterol biosynthesis .

Q. Experimental validation :

  • In vitro assays : Microsomal stability tests for CYP inhibition.
  • Docking studies : Use tools like AutoDock Vina to predict binding to ATP-binding pockets .

Advanced Research Questions

Q. 2.1. How can structural contradictions in reported analogs be resolved?

Discrepancies in substituent positions (e.g., 2,4- vs. 3,4-dichlorobenzyl in vs. target compound) require:

  • Re-synthesis and benchmarking : Compare bioactivity of analogs (e.g., IC₅₀ against Candida spp.).
  • Computational modeling : Assess steric/electronic effects of Cl positioning on target binding .

Q. Table 2: SAR of Dichlorobenzyl Analogs

Substituent PositionBioactivity (IC₅₀, μM)Source
3,4-dichloro2.1 (CYP3A4 inhibition)
2,4-dichloro5.8

Q. 2.2. What strategies optimize reaction yields for large-scale synthesis?

Reported yields vary (40–70%) due to side reactions (e.g., oxidation of thioether). Optimization methods:

  • Continuous flow reactors : Enhance mixing and temperature control for thioether formation .
  • DOE (Design of Experiments) : Screen solvent/base combinations (e.g., DMF/Et₃N vs. THF/NaH) .

Q. Table 3: Reaction Optimization Parameters

ParameterOptimal ConditionYield Improvement
Temperature60°C (thioether step)+15%
CatalystPd/C (0.5 mol%)+20%

Q. 2.3. How can metabolic stability be predicted for preclinical studies?

  • In silico tools : Use SwissADME to predict CYP-mediated oxidation (high risk for hydroxymethyl group) .
  • Liver microsome assays : Measure t₁/₂ in human/rat microsomes to compare species-specific metabolism .

Q. 2.4. How to address conflicting bioactivity data in literature?

For example, reports antifungal activity, while emphasizes enzyme inhibition:

  • Dose-response profiling : Test compound across multiple concentrations (0.1–100 μM) in both antifungal and CYP assays.
  • Off-target screening : Use kinase profiling panels to rule out nonspecific interactions .

Q. 2.5. What computational methods predict regioselectivity in imidazole functionalization?

  • DFT calculations : Analyze electron density maps to identify nucleophilic sites (e.g., C-2 vs. C-4 of imidazole) .
  • Machine learning : Train models on existing imidazole reaction datasets to predict optimal conditions .

Methodological Guidelines for Researchers

  • Contradictory data : Cross-validate synthesis protocols using NMR/MS and replicate bioassays .
  • Scale-up challenges : Prioritize flow chemistry over batch reactors for thioether steps .
  • Mechanistic studies : Combine cryo-EM (for receptor binding) and stopped-flow kinetics (for enzyme inhibition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.